molecular formula C14H14O B13139567 2-Methoxy-3-methyl-1,1'-biphenyl

2-Methoxy-3-methyl-1,1'-biphenyl

Cat. No.: B13139567
M. Wt: 198.26 g/mol
InChI Key: HHABEJRLPMQDKB-UHFFFAOYSA-N
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Description

2-Methoxy-3-methyl-1,1’-biphenyl is an organic compound with the molecular formula C14H14O It is a derivative of biphenyl, where one of the phenyl rings is substituted with a methoxy group (-OCH3) at the second position and a methyl group (-CH3) at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-3-methyl-1,1’-biphenyl can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid under mild conditions . For instance, 3-bromo-2-methoxytoluene can be coupled with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like ethanol or water .

Industrial Production Methods

Industrial production of 2-Methoxy-3-methyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The aromatic rings can be hydrogenated under high pressure and in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-hydroxy-3-methyl-1,1’-biphenyl.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of halogenated biphenyl derivatives.

Scientific Research Applications

2-Methoxy-3-methyl-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For instance, its methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound’s aromatic structure allows it to intercalate with DNA or interact with enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybiphenyl: Lacks the methyl group at the third position.

    3-Methylbiphenyl: Lacks the methoxy group at the second position.

    2-Methoxy-4-methyl-1,1’-biphenyl: Has the methyl group at the fourth position instead of the third.

Uniqueness

2-Methoxy-3-methyl-1,1’-biphenyl is unique due to the specific positioning of the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its solubility, stability, and interaction with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

2-methoxy-1-methyl-3-phenylbenzene

InChI

InChI=1S/C14H14O/c1-11-7-6-10-13(14(11)15-2)12-8-4-3-5-9-12/h3-10H,1-2H3

InChI Key

HHABEJRLPMQDKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC=C2)OC

Origin of Product

United States

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